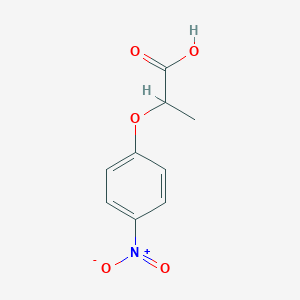

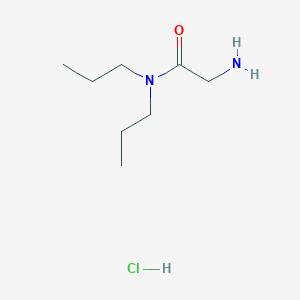

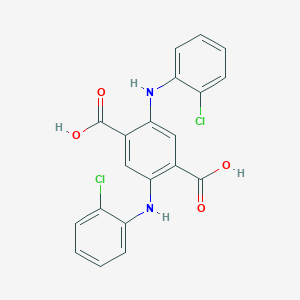

2,5-Bis(2-chloroanilino)terephthalic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,5-Bis(2-chloroanilino)terephthalic acid, also known as BCTA, is a synthetic compound that belongs to the class of terephthalic acid derivatives. It has gained significant attention in recent years due to its potential applications in various fields, including material science, biomedicine, and environmental science.

科学的研究の応用

2,5-Bis(2-chloroanilino)terephthalic acid has been extensively studied for its potential applications in various fields of research. In material science, 2,5-Bis(2-chloroanilino)terephthalic acid has been used as a building block for the synthesis of metal-organic frameworks (MOFs) due to its unique structural and electronic properties. In biomedicine, 2,5-Bis(2-chloroanilino)terephthalic acid has shown promising results as a fluorescent probe for the detection of amyloid beta (Aβ) aggregates, which are implicated in the pathogenesis of Alzheimer's disease. 2,5-Bis(2-chloroanilino)terephthalic acid has also been investigated as a potential inhibitor of cancer cell proliferation and metastasis. In environmental science, 2,5-Bis(2-chloroanilino)terephthalic acid has been used as a photocatalyst for the degradation of organic pollutants in wastewater.

作用機序

The mechanism of action of 2,5-Bis(2-chloroanilino)terephthalic acid varies depending on its application. In the case of MOFs, 2,5-Bis(2-chloroanilino)terephthalic acid acts as a linker between metal ions to form a porous structure with high surface area and tunable properties. In the case of Aβ detection, 2,5-Bis(2-chloroanilino)terephthalic acid binds specifically to Aβ aggregates and emits fluorescence upon excitation, allowing for their visualization and quantification. In the case of cancer cell inhibition, 2,5-Bis(2-chloroanilino)terephthalic acid has been shown to induce cell cycle arrest and apoptosis by inhibiting the expression of key proteins involved in cell proliferation and survival. In the case of photocatalysis, 2,5-Bis(2-chloroanilino)terephthalic acid acts as a sensitizer that absorbs light and generates reactive oxygen species (ROS) that can oxidize and degrade organic pollutants.

生化学的および生理学的効果

The biochemical and physiological effects of 2,5-Bis(2-chloroanilino)terephthalic acid have been studied in vitro and in vivo. In vitro studies have shown that 2,5-Bis(2-chloroanilino)terephthalic acid is non-toxic to normal cells but can inhibit the proliferation and migration of cancer cells. 2,5-Bis(2-chloroanilino)terephthalic acid has also been shown to induce apoptosis and inhibit angiogenesis in cancer cells. In vivo studies have shown that 2,5-Bis(2-chloroanilino)terephthalic acid can reduce tumor growth and metastasis in animal models of cancer. 2,5-Bis(2-chloroanilino)terephthalic acid has also been shown to have anti-inflammatory and antioxidant effects in animal models of neurodegenerative diseases.

実験室実験の利点と制限

The advantages of using 2,5-Bis(2-chloroanilino)terephthalic acid in lab experiments include its ease of synthesis, high purity, and versatility in applications. 2,5-Bis(2-chloroanilino)terephthalic acid is also stable under a wide range of conditions and can be easily modified to tune its properties. The limitations of using 2,5-Bis(2-chloroanilino)terephthalic acid in lab experiments include its relatively high cost, limited availability, and potential toxicity at high concentrations. The use of 2,5-Bis(2-chloroanilino)terephthalic acid in biological assays also requires careful optimization of the experimental conditions to minimize interference from autofluorescence and other sources of background noise.

将来の方向性

There are several future directions for research on 2,5-Bis(2-chloroanilino)terephthalic acid. One potential direction is the development of new methods for the synthesis of 2,5-Bis(2-chloroanilino)terephthalic acid and its derivatives with improved properties. Another direction is the exploration of new applications for 2,5-Bis(2-chloroanilino)terephthalic acid in fields such as catalysis, sensing, and imaging. The use of 2,5-Bis(2-chloroanilino)terephthalic acid as a drug delivery system for targeted therapy is also an area of active research. Finally, the investigation of the toxicity and biocompatibility of 2,5-Bis(2-chloroanilino)terephthalic acid in vivo is necessary for its translation into clinical applications.

Conclusion

In conclusion, 2,5-Bis(2-chloroanilino)terephthalic acid is a synthetic compound with promising applications in various fields of research. Its unique structural and electronic properties make it a versatile building block for the synthesis of MOFs, fluorescent probes, and anticancer agents. The biochemical and physiological effects of 2,5-Bis(2-chloroanilino)terephthalic acid have been extensively studied, and its advantages and limitations for lab experiments have been identified. Future research on 2,5-Bis(2-chloroanilino)terephthalic acid should focus on developing new synthesis methods, exploring new applications, and investigating its toxicity and biocompatibility in vivo.

合成法

2,5-Bis(2-chloroanilino)terephthalic acid can be synthesized via a multistep process involving the reaction of terephthalic acid with 2-chloroaniline and subsequent coupling with 2,5-dichloroaniline. The reaction is carried out in the presence of a catalyst under controlled conditions to obtain the desired product. The purity and yield of 2,5-Bis(2-chloroanilino)terephthalic acid can be improved by optimizing the reaction parameters such as temperature, pressure, and reaction time.

特性

CAS番号 |

10291-27-7 |

|---|---|

製品名 |

2,5-Bis(2-chloroanilino)terephthalic acid |

分子式 |

C20H14Cl2N2O4 |

分子量 |

417.2 g/mol |

IUPAC名 |

2,5-bis(2-chloroanilino)terephthalic acid |

InChI |

InChI=1S/C20H14Cl2N2O4/c21-13-5-1-3-7-15(13)23-17-9-12(20(27)28)18(10-11(17)19(25)26)24-16-8-4-2-6-14(16)22/h1-10,23-24H,(H,25,26)(H,27,28) |

InChIキー |

LASWYZAZWDFPSC-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)NC2=CC(=C(C=C2C(=O)O)NC3=CC=CC=C3Cl)C(=O)O)Cl |

正規SMILES |

C1=CC=C(C(=C1)NC2=CC(=C(C=C2C(=O)O)NC3=CC=CC=C3Cl)C(=O)O)Cl |

その他のCAS番号 |

10291-27-7 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。